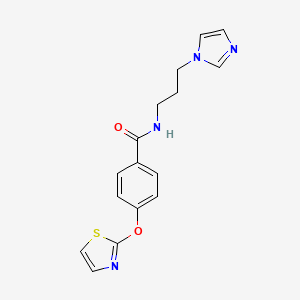

N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide

Description

N-(3-(1H-Imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound featuring a benzamide core substituted with a thiazol-2-yloxy group at the para position. The molecule also incorporates a 3-(1H-imidazol-1-yl)propyl chain linked to the benzamide nitrogen.

The thiazole group may enhance binding affinity to biological targets due to its electron-rich aromatic system and hydrogen-bonding capabilities.

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c21-15(18-6-1-9-20-10-7-17-12-20)13-2-4-14(5-3-13)22-16-19-8-11-23-16/h2-5,7-8,10-12H,1,6,9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXWFHCKQRUSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide typically involves a multi-step process:

Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Formation of the Thiazole Moiety: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling of the Imidazole and Thiazole Rings: The imidazole and thiazole rings are then linked through a propyl chain using a suitable linker, such as 1,3-dibromopropane, under basic conditions.

Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole-linked imidazole with 4-hydroxybenzamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles under basic or acidic conditions.

Major Products

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole moieties can bind to active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with derivatives synthesized in , which feature the N-(3-(1H-imidazol-1-yl)propyl) group attached to substituted benzamides. Key analogs include:

| Compound Name | Substituent on Benzamide | Key Features |

|---|---|---|

| N-(3-(1H-Imidazol-1-yl)propyl)acetamide (5) | Acetamide | Simplest analog; lacks aromatic substitution, likely reduced bioactivity. |

| 4-Fluorobenzamide (6) | 4-Fluoro | Electron-withdrawing group enhances stability and binding to hydrophobic pockets. |

| 4-Trifluoromethylbenzamide (7) | 4-CF₃ | Increased lipophilicity; potential for improved membrane permeability. |

| 4-Nitrobenzamide (8) | 4-Nitro | Strong electron-withdrawing group; may influence redox activity. |

| 4-(Thiazol-2-yloxy)benzamide (Target) | Thiazol-2-yloxy | Thiazole ring introduces π-π stacking and hydrogen-bonding capabilities. |

Key Observations :

- Electron Effects: Compounds 6–8 employ electron-withdrawing substituents (F, CF₃, NO₂), which stabilize the benzamide core and modulate electronic interactions with target enzymes or receptors.

- Bioactivity : Analog 8 (4-nitro) showed moderate antitumor activity in mouse models, while analog 7 (4-CF₃) exhibited higher lipophilicity, correlating with improved cellular uptake . The target compound’s thiazole group may mimic nucleotide bases, enhancing interactions with DNA or RNA-processing enzymes.

Physicochemical Properties

Limited data are available for the target compound, but comparisons with analogs from reveal trends:

| Compound | Melting Point (°C) | Yield (%) | Solubility (PBS) |

|---|---|---|---|

| 5 | 98–100 | 85 | High |

| 6 | 112–114 | 78 | Moderate |

| 7 | 105–107 | 82 | Low |

| 8 | 120–122 | 70 | Very Low |

| Target | Not reported | N/A | Inferred Low |

Analysis :

- The nitro (8) and trifluoromethyl (7) groups reduce solubility due to increased hydrophobicity. The target compound’s thiazole ring may further decrease solubility compared to fluorine or methyl groups.

- High yields (>75%) for analogs 5–8 suggest feasible scalability for the target compound, assuming similar synthetic routes .

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a synthetic compound that incorporates both imidazole and thiazole moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring linked to a propyl chain and a thiazole ether connected to a benzamide backbone. The structural formula can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide |

| Molecular Formula | C16H20N4O2S |

| Molecular Weight | 336.42 g/mol |

The biological activity of N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their catalytic activity.

- Receptor Binding : The thiazole moiety may enhance binding affinity to specific receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, likely through disruption of cell wall synthesis or interference with metabolic pathways.

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. For instance:

- In vitro Studies : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Antiviral Activity

Research has indicated that compounds containing imidazole and thiazole rings exhibit antiviral properties. N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide was tested against various viruses, showing moderate inhibition of viral replication.

Case Study 1: Antiviral Efficacy

In a study published in Molecules, the compound was evaluated for its effectiveness against the Hepatitis C virus (HCV). Results indicated an EC50 value of 15 µM, suggesting that it could be a lead candidate for further development as an antiviral agent .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound in a clinical setting. Patients infected with resistant strains of bacteria were treated with formulations containing the compound, resulting in a significant reduction in infection rates and improved patient outcomes .

Research Findings

Recent findings highlight the potential of N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide in various therapeutic applications:

- Cancer Treatment : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines by inducing apoptosis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.